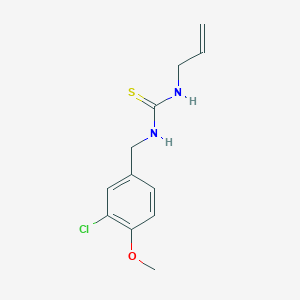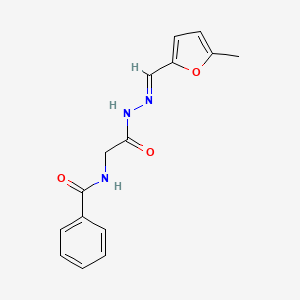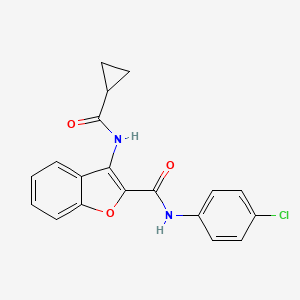
N-allyl-N'-(3-chloro-4-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea is an organic compound with the molecular formula C12H15ClN2OS It is a thiourea derivative, characterized by the presence of an allyl group and a 3-chloro-4-methoxybenzyl group attached to the thiourea moiety
Mechanism of Action
Target of Action
This compound is a derivative of thiourea, which is known to have various biological activities
Mode of Action
It’s known that thiourea derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiourea derivatives are known to interact with multiple biochemical pathways
Result of Action
As a thiourea derivative, it may have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea typically involves the reaction of allyl isothiocyanate with 3-chloro-4-methoxybenzylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
N-allylthiourea: Similar in structure but lacks the 3-chloro-4-methoxybenzyl group.
N-(3-chloro-4-methoxybenzyl)thiourea: Similar but lacks the allyl group.
N-allyl-N’-(3-chloro-4-methylphenyl)thiourea: Similar but has a methyl group instead of a methoxy group.
Uniqueness: N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea is unique due to the presence of both the allyl and 3-chloro-4-methoxybenzyl groups
Properties
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-3-6-14-12(17)15-8-9-4-5-11(16-2)10(13)7-9/h3-5,7H,1,6,8H2,2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMWWEMIXPTTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)
![N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide](/img/structure/B2865210.png)
![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)




![N-(3,5-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2865219.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)
![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)
![3-[(2-methoxyphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2865225.png)
![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)
